Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12
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Description
Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 is a useful research compound. Its molecular formula is C14H7N9O3 and its molecular weight is 349.27. The purity is usually 95%.
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Mechanism of Action
- LQZ-7F primarily targets survivin (also known as BIRC5), a protein that plays a crucial role in cancer cell survival and resistance to apoptosis .
- By preventing survivin from forming dimers, LQZ-7F interferes with its anti-apoptotic activity, leading to increased apoptosis in cancer cells .
- LQZ-7F exhibits dose-dependent inhibition of cancer cell survival, with IC50 values of 2.99 µM (PC-3 cells) and 2.47 µM (C4-2 cells) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
LQZ-7F has been shown to interact with the oncoprotein survivin, inhibiting its dimerization and promoting its degradation . This interaction leads to spontaneous apoptosis in cancer cells . The compound has been found to inhibit cell growth in a panel of cancer cell lines with IC50s of 0.4 – 4.4 μM .
Cellular Effects
LQZ-7F has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell growth and induce apoptosis in a range of cancer cell lines . Furthermore, LQZ-7F disrupts microtubule structure and causes mitotic arrest .
Molecular Mechanism
The molecular mechanism of LQZ-7F involves the inhibition of survivin dimerization, which promotes the degradation of survivin and leads to apoptosis in cancer cells . This process is proteasome-dependent .
Temporal Effects in Laboratory Settings
The effects of LQZ-7F have been observed over time in laboratory settings. It has been shown to induce apoptosis in PC3 cells at concentrations of 5-10 μM within 24 hours .
Properties
IUPAC Name |
4-amino-N-(13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,14-heptaen-8-ylimino)-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGZNKRRJEBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.